molecular formula C19H17ClN2O4S2 B2397257 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 895788-50-8

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2397257
CAS No.: 895788-50-8
M. Wt: 436.93
InChI Key: ZZQQXGARQPRGQF-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O4S2 and its molecular weight is 436.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Sulfonamides, including compounds with structures related to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been explored for their antimicrobial and antiproliferative activities. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting various biologically active moieties have demonstrated potent cytotoxic activity against different human cell lines, including lung and liver carcinoma, and significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019). Moreover, derivatives with the 1,4-benzodioxane moiety, similar in structure to the compound , have shown good inhibitory effects against lipoxygenase, an enzyme associated with inflammatory processes, and moderate inhibitors of acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease treatments (M. Irshad et al., 2016; M. Irshad et al., 2019).

Antiviral Activity

The antiviral potential of sulfonamide derivatives has also been evaluated, with some compounds showing activity against tobacco mosaic virus, suggesting a possible application in agricultural or therapeutic contexts to control viral infections (Zhuo Chen et al., 2010).

Enzyme Inhibition for Disease Treatment

Several studies have focused on the enzyme inhibition capabilities of sulfonamide derivatives, targeting enzymes like carbonic anhydrase and lipoxygenase. These enzymes are implicated in various physiological and pathological processes, including glaucoma, edema, and inflammatory diseases. The research indicates that sulfonamide derivatives can act as potent inhibitors, providing a basis for the development of new therapeutic agents (M. Ilies et al., 2003; F. Carta et al., 2012).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c20-14-3-1-13(2-4-14)19-22-15(12-27-19)7-8-21-28(23,24)16-5-6-17-18(11-16)26-10-9-25-17/h1-6,11-12,21H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQQXGARQPRGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.